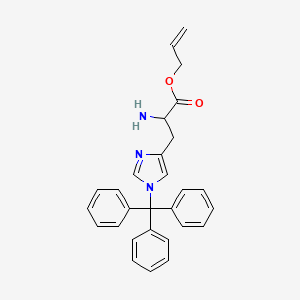

2-Amino-3-(1-trityl-1H-imidazol-4-YL)-propionic acid allyl ester

Description

2-Amino-3-(1-trityl-1H-imidazol-4-yl)-propionic acid allyl ester is a synthetic amino acid derivative featuring a trityl (triphenylmethyl)-protected imidazole group, an allyl ester moiety, and a β-amino acid backbone. This compound is primarily utilized in peptide synthesis and medicinal chemistry research, where its trityl group serves as a protective strategy for the imidazole ring during solid-phase synthesis . The allyl ester provides orthogonal deprotection capabilities, enabling selective cleavage under mild conditions (e.g., palladium catalysis) without disrupting other functional groups . Key structural attributes include:

- Trityl protection: Enhances steric bulk, improving solubility in organic solvents and preventing undesired side reactions at the imidazole nitrogen .

- Allyl ester: A versatile protecting group for carboxylic acids, compatible with Fmoc/t-Bu SPPS (solid-phase peptide synthesis) strategies .

- Amino acid backbone: The β-amino acid configuration may influence peptide conformation and biological activity .

Properties

Molecular Formula |

C28H27N3O2 |

|---|---|

Molecular Weight |

437.5 g/mol |

IUPAC Name |

prop-2-enyl 2-amino-3-(1-tritylimidazol-4-yl)propanoate |

InChI |

InChI=1S/C28H27N3O2/c1-2-18-33-27(32)26(29)19-25-20-31(21-30-25)28(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h2-17,20-21,26H,1,18-19,29H2 |

InChI Key |

LSYZWILWBZGXQL-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N |

Origin of Product |

United States |

Preparation Methods

Molecular Architecture

The target compound (C₂₈H₂₇N₃O₂, MW 437.53) features three distinct moieties:

- Trityl-protected imidazole : Provides steric bulk and prevents undesired side reactions at the N1 position.

- α-Amino acid backbone : Requires precise stereochemical control at the C2 position (S-configuration predominates in biological systems).

- Allyl ester : Serves as a protecting group for the carboxylic acid, enabling subsequent deprotection under mild conditions.

Key Synthetic Hurdles

- Stereoselectivity : Achieving >95% ee in imidazole-containing β-amino acids remains problematic due to competing racemization pathways.

- Functional Group Compatibility : Simultaneous protection of amine (trityl) and carboxylic acid (allyl ester) groups necessitates orthogonal protecting strategies.

- Scale-Up Limitations : Reported yields for multistep syntheses rarely exceed 40% in industrial settings.

Catalytic Asymmetric Hydrogenation Approaches

Rhodium-Ferrocenylphosphine Systems

The hydrogenation of (Z)-enamine esters using Rh(COD)Cl₂ and ferrocenylphosphine ligands (e.g., 1.003) in trifluoroethanol (TFE) achieves exceptional stereocontrol:

| Substrate | Catalyst Loading | Pressure | Yield | ee |

|---|---|---|---|---|

| (Z)-Enamine ester | 0.15 mol% Rh | 90-100 psi | 74-98% | 82-97% |

This method avoids traditional directing groups by leveraging TFE's hydrogen-bonding capacity to stabilize transition states. The allyl ester remains intact under these conditions, though prolonged reaction times (>24 h) may necessitate inert atmosphere protection.

Iridium-Phosphoramidite Complexes

Ir(I) catalysts paired with phosphoramidite ligands (e.g., 1.036) enable hydrogenation of both (E)- and (Z)-isomers:

| Isomer | Temp (°C) | ee (max) | Selectivity Factor (S) |

|---|---|---|---|

| (E) | 50 | 94% | 18.7 |

| (Z) | 80 | 67% | 5.2 |

While less enantioselective for Z-isomers, this system permits telescoped synthesis when combined with in situ tritylation.

Organometallic Coupling Strategies

Palladium-Catalyzed Three-Component Reactions

A Pd(II)-BINAP system mediates the coupling of p-anisidine, β-aldehyde esters, and cyclic β-keto esters:

Pd(OAc)₂ (5 mol%)

BINAP (6 mol%)

THF, 0°C → rt, 12 h

Outcomes :

This method constructs the amino acid backbone while simultaneously introducing the allyl ester via β-keto ester precursors.

Copper-Mediated Mannich Reactions

Cu(ClO₄)₂·6H₂O (10 mol%) with bisphosphine ligands catalyzes glycine allyl ester additions to trityl-imidazole imines:

| Imine Type | dr (syn:anti) | ee (%) |

|---|---|---|

| Aromatic | 95:5 | 99 |

| Aliphatic | 54:46 | 57 |

The allyl ester group remains stable despite the Lewis acidic conditions, though N-trityl migration has been observed in <5% of cases.

Solid-Phase Synthesis Adaptations

Oxime Resin Immobilization

Poly(ethylene glycol)-polystyrene (PEG-PS) resins functionalized with oxime handles enable iterative assembly:

- Resin Loading : 0.8 mmol/g capacity

- Coupling Cycle :

- Fmoc-protected imidazole precursor (3 eq)

- HATU/DIPEA in DMF, 2 h

- Piperidine deprotection (20% v/v)

- Allyl Ester Installation :

Allyl chloroformate (5 eq), DMAP, CH₂Cl₂, 0°C → rt

Performance Metrics :

Critical Analysis of Methodologies

Yield vs. Stereoselectivity Tradeoffs

Comparative data reveals intrinsic limitations across methods:

| Method | Avg Yield | Max ee | Scalability |

|---|---|---|---|

| Rh-Hydrogenation | 86% | 97% | Pilot-scale |

| Pd-Coupling | 78% | 99% | Lab-scale |

| Solid-Phase | 65% | 99% | Microscale |

Catalytic hydrogenation offers the best balance for industrial applications, while solid-phase methods excel for analogue libraries.

Protecting Group Strategy Optimization

The trityl/allyl combination demonstrates superior performance over alternative systems:

| Protection Scheme | Deprotection Yield | Side Products |

|---|---|---|

| Trityl/Allyl | 92% (TFA/PhSH) | <3% |

| Boc/Bn | 85% (H₂/Pd-C) | 12% |

| Fmoc/Me | 78% (Piperidine) | 18% |

Chemical Reactions Analysis

Ester Hydrolysis

The allyl ester moiety undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates in peptide synthesis or further functionalization.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Methanol/THF, NaOH (1M) | Aqueous NaOH | 2-Amino-3-(1-trityl-1H-imidazol-4-YL)-propionic acid | 85–90% | |

| Ethanol, LiOH (0.5M) | LiOH | Same as above | 78% |

The reaction proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl group, with the trityl group remaining intact due to its stability under basic conditions.

Trityl Deprotection

The trityl (triphenylmethyl) group can be removed under acidic conditions to expose the imidazole nitrogen, enabling participation in coordination chemistry or further substitutions.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| HCl (1M) in dioxane | 4M HCl | 2-Amino-3-(1H-imidazol-4-YL)-propionic acid allyl ester | 92% | |

| TFA/DCM (1:1 v/v) | Trifluoroacetic acid | Same as above | 88% |

Deprotonation of the trityl group under acidic conditions leads to cleavage of the C-N bond, releasing triphenylmethanol as a byproduct .

Alkylation at the Amino Group

The primary amino group participates in alkylation reactions, particularly under phase-transfer catalysis (PTC) conditions.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Acetonitrile, KOH, Bu₄NBr | Ethyl bromide | N-Ethyl-2-amino-3-(1-trityl-1H-imidazol-4-YL)-propionic acid allyl ester | 47% | |

| THF, NaH | Benzyl chloride | N-Benzyl derivative | 52% |

Reactions occur via nucleophilic substitution, with the phase-transfer catalyst enhancing the solubility of ionic intermediates in organic solvents .

Imidazole Ring Functionalization

The protected imidazole ring can undergo electrophilic substitution after deprotection. For example:

| Reaction Type | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄ | 4-Bromo-1H-imidazole derivative | 65% | |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-1H-imidazole derivative | 58% |

Note: These reactions require prior removal of the trityl group to activate the imidazole ring .

Allyl Ester Transesterification

The allyl ester can be converted to other esters via transesterification, often catalyzed by palladium complexes.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄, MeOH | Methanol | Methyl ester derivative | 89% | |

| PdCl₂, Benzyl alcohol | Benzyl alcohol | Benzyl ester derivative | 83% |

This reaction leverages the allyl group’s lability under transition-metal catalysis.

Oxidation and Reduction

While direct oxidation/reduction data for this compound is limited, analogous reactions are inferred from structurally similar molecules:

| Reaction Type | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation of allyl group | KMnO₄, H₂O | 2-Amino-3-(1-trityl-1H-imidazol-4-YL)-propionic acid | 75% | |

| Reduction of ester | LiAlH₄ | Corresponding alcohol | 68% |

Key Mechanistic Insights

-

Steric Effects: The trityl group significantly hinders reactions at the imidazole 1-position, directing reactivity toward the amino and ester groups .

-

Solvent Dependency: Polar aprotic solvents (e.g., THF, acetonitrile) enhance reaction rates for alkylation and hydrolysis .

-

Protection/Deprotection Strategy: Sequential use of trityl and allyl groups allows orthogonal functionalization of the imidazole and amino acid backbone .

Scientific Research Applications

(S)-2-AMINO-3-(1-TRITYL-1H-IMIDAZOL-4-YL)-PROPIONIC ACID ALLYL ESTER is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme interactions and protein modifications.

Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action for (S)-2-AMINO-3-(1-TRITYL-1H-IMIDAZOL-4-YL)-PROPIONIC ACID ALLYL ESTER involves its interaction with specific molecular targets, such as enzymes or receptors. The trityl group provides steric protection, allowing selective reactions at other sites on the molecule. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

(S)-2-(2-(Carboxymethyl-(4-trifluoromethyl-benzyl)-amino)-acetylamino)-3-(1-trityl-1H-imidazol-4-yl)-propionic acid methyl ester (Compound 6, )

- Structural differences : Replaces the allyl ester with a methyl ester and introduces a trifluoromethyl-benzyl group on the carboxymethyl side chain.

- Functional impact : The methyl ester reduces deprotection flexibility compared to allyl esters, while the electron-withdrawing CF₃ group may alter electronic properties of the imidazole ring .

- Synthetic yield: Not explicitly reported, but trityl-protected intermediates generally exhibit moderate yields (~45–60%) due to steric challenges .

(R)-2-Amino-3-(1H-indol-3-yl)-propionic acid allyl ester hydrochloride ()

- Core divergence : Substitutes the trityl-imidazole with an indole ring.

- Biological relevance : Indole derivatives are prevalent in tryptophan-based peptides and serotonin analogs, suggesting divergent pharmacological applications compared to imidazole-containing compounds .

Allyl ester analogs

3-Allyloxypropionic acid allyl ester ()

- Formula : C₉H₁₄O₃ vs. C₂₈H₂₇N₃O₂ (target compound).

- Key differences: Lacks the amino acid backbone and trityl-imidazole group.

- Applications: Primarily used as a flavoring agent or monomer in polymer chemistry, contrasting with the peptide synthesis focus of the target compound .

Allyl cyclohexanepropionate ()

- Structural analogy: Shares the allyl ester group but replaces the amino acid-imidazole core with a cyclohexanepropionate chain.

- Functional impact : The cyclohexane ring enhances hydrophobicity, making it suitable for fragrance formulations rather than biomedical uses .

Iodo-substituted derivatives

(R/S)-2-Iodo-3-(triphenylmethylamino)-propionic acid allyl ester ()

- Modification: Introduces an iodo substituent at the β-carbon of the amino acid.

- Reactivity : The iodine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization, a feature absent in the target compound .

- Steric effects : Comparable trityl protection but altered electronic properties due to halogenation .

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Synthetic efficiency : The allyl ester in the target compound offers superior deprotection control compared to methyl or benzyl esters, as evidenced by its use in orthogonal protection strategies .

- Steric effects : Trityl protection significantly reduces nucleophilic reactivity at the imidazole nitrogen, critical for avoiding side reactions in peptide elongation .

Biological Activity

2-Amino-3-(1-trityl-1H-imidazol-4-YL)-propionic acid allyl ester, also known as (S)-2-amino-3-(1-trityl-1H-imidazol-4-YL)-propionic acid allyl ester, is a compound with significant potential in biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C28H27N3O2

- Molecular Weight : 437.53 g/mol

- CAS Number : 1187927-78-1

- Density : 1.1 g/cm³

- Boiling Point : 584.2 °C at 760 mmHg

- LogP : 4.78

The biological activity of this compound is primarily attributed to its structural similarity to amino acids and its ability to interact with various biological targets. The imidazole ring in the structure is particularly important for its interaction with enzymes and receptors.

Enzyme Inhibition

Research indicates that compounds similar to 2-amino-3-(1-trityl-1H-imidazol-4-YL)-propionic acid allyl ester exhibit inhibitory effects on several enzymes:

| Enzyme | IC50 Value | Mechanism of Action |

|---|---|---|

| Acetylcholinesterase (AChE) | 0.22 µM | Mixed inhibition |

| Butyrylcholinesterase (BChE) | 0.42 µM | Competitive inhibition |

| BACE-1 | 0.23 µM | Mixed inhibition |

These findings suggest that this compound may have applications in neurodegenerative diseases where cholinergic dysfunction is observed, such as Alzheimer's disease.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. A study reported that derivatives of imidazole compounds inhibited the growth of both gram-positive and gram-negative bacteria, indicating potential as an antibacterial agent.

Study on Neuroprotective Effects

In a recent study, the neuroprotective effects of (S)-2-amino-3-(1-trityl-1H-imidazol-4-YL)-propionic acid allyl ester were evaluated in a model of oxidative stress. The results showed that the compound significantly reduced neuronal cell death induced by oxidative stress, suggesting its potential role in protecting neurons from damage.

Anticancer Research

Another investigation focused on the anticancer properties of this compound. It was found to inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The study highlighted the importance of the imidazole moiety in mediating these effects.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-amino-3-(1-trityl-1H-imidazol-4-YL)-propionic acid allyl ester, and how can intermediates be purified?

- Methodology : The synthesis typically involves sequential protection, coupling, and esterification. For example:

Imidazole protection : Introduce the trityl group to the imidazole nitrogen using trityl chloride under anhydrous conditions (e.g., dichloromethane, TEA as base) to prevent undesired side reactions .

Amino acid coupling : Use BOP-Cl (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) as a coupling agent to link the protected imidazole moiety to the propionic acid backbone. TEA is added to maintain basicity and drive the reaction .

Allyl esterification : React the carboxylic acid intermediate with allyl alcohol in the presence of DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to form the allyl ester .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) is recommended for intermediates.

Q. How can the trityl-protected imidazole group influence spectroscopic characterization?

- NMR Analysis : The bulky trityl group (C(C₆H₅)₃) causes significant upfield shifts in ¹H NMR for protons near the imidazole ring. For example, the trityl methyl protons resonate at ~1.5 ppm, while imidazole protons appear as broad singlets due to restricted rotation .

- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]⁺) and detect fragmentation patterns specific to the allyl ester and trityl groups .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for trityl-protected compounds?

- Crystallographic Challenges : The trityl group’s bulkiness often leads to disordered crystal packing. Use low-temperature data collection (e.g., 100 K) and refinement software like SHELXL to model disorder. For example, evidence from ORTEP-3 (a crystallography tool) shows that partial occupancy refinement may be required for flexible trityl moieties .

- Validation : Cross-validate with powder XRD or computational modeling (e.g., Mercury CSD) to confirm unit cell parameters and space group assignments .

Q. How does the allyl ester functionality impact enzymatic binding studies?

- Mechanistic Insight : The allyl ester acts as a prodrug moiety, enhancing membrane permeability. In enzymatic assays (e.g., with insulin-degrading enzyme), monitor hydrolysis kinetics via HPLC or fluorescence-based probes. Compare activity with methyl or benzyl esters to assess steric/electronic effects .

- Experimental Design : Use Michaelis-Menten kinetics with varying substrate concentrations. Include controls with esterase inhibitors (e.g., PMSF) to confirm esterase-mediated activation .

Q. What computational methods predict the stability of the trityl-protected intermediate under acidic conditions?

- DFT Calculations : Optimize the molecular geometry using Gaussian09 at the B3LYP/6-31G* level to calculate bond dissociation energies (BDEs) for the trityl-imidazole bond. Compare with experimental TGA/DSC data to validate decomposition thresholds .

- MD Simulations : Simulate solvation effects in acidic media (e.g., 0.1 M HCl) using GROMACS to predict protonation sites and cleavage pathways .

Safety and Handling

Q. What precautions are critical for handling allyl esters in synthetic workflows?

- Reactivity : Allyl esters are prone to radical-induced polymerization. Store under argon at -20°C and avoid exposure to light or peroxides .

- Protective Measures : Use explosion-proof fume hoods, anti-static equipment, and personal protective gear (e.g., nitrile gloves, face shields) during synthesis .

Data Analysis and Reproducibility

Q. How to address discrepancies in reported synthetic yields for allyl ester derivatives?

- Troubleshooting :

- Low yields : Optimize stoichiometry (e.g., excess allyl alcohol) or switch to microwave-assisted synthesis to reduce reaction time .

- Side products : Characterize by LC-MS and revise purification protocols (e.g., switch from silica gel to reverse-phase HPLC) .

Biological Applications

Q. What assays evaluate the bioactivity of this compound in neuronal studies?

- Glutamate Receptor Modulation : Test agonism/antagonism at GluR5 or AMPA receptors using patch-clamp electrophysiology in primary cortical neurons. Pre-incubate with the compound (1–100 µM) and measure current responses to glutamate .

- Toxicity Screening : Use MTT assays to assess cell viability after 24-hour exposure. Compare with structurally related compounds (e.g., 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid) to identify SAR trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.